molecular formula C16H14N2O B3022495 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 898386-40-8

7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B3022495
M. Wt: 250.29 g/mol
InChI Key: WWGOSQZQZADXEJ-UHFFFAOYSA-N
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Description

The compound 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of the imidazo[1,2-a]pyridine family. This family of compounds is known for its heterocyclic structure that includes an imidazole ring fused to a pyridine ring. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the derivatives discussed in the research.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives is not explicitly detailed in the provided papers. However, the paper titled "Evaluation of catalytic activity of imidazolo[1,2-a]pyridine derivatives: oxidation of catechol" discusses a series of heterocyclic compounds with the imidazolo[1,2-a]pyridine moiety that were synthesized, including compounds with various substituents on the imidazo[1,2-a]pyridine framework . This suggests that the synthesis of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde would likely involve the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the appropriate substituents at the 2 and 7 positions of the ring system.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can potentially form an intramolecular hydrogen-bonded seven-membered ring, which can exist in either a planar or a twisted conformation . While the specific molecular structure of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is not discussed, it can be inferred that the presence of substituents may influence the conformation and possibly the formation of such a hydrogen-bonded ring.

Chemical Reactions Analysis

The imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities, particularly in the oxidation of catechol to o-quinone using atmospheric oxygen . The study indicates that the catalytic activity depends on several factors, including the nature of the ligand and the transition metals used. Although the specific reactions of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are not detailed, it is reasonable to assume that it may also exhibit catalytic properties due to its structural similarity to the compounds studied.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary based on their molecular structure. For instance, some derivatives with an intramolecular hydrogen-bonded seven-membered ring exhibit efficient excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state, with a quantum yield up to 0.45 . While the specific properties of 7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde are not provided, the presence of the imidazo[1,2-a]pyridine core and the methyl and carbaldehyde substituents could influence its luminescent properties and other physical characteristics.

Future Directions

Imidazo[1,2-a]pyridine derivatives, including “7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have potential applications in medicinal chemistry . Future research may focus on exploring these applications further, particularly in the treatment of diseases such as tuberculosis .

properties

IUPAC Name

7-methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-4-3-5-13(8-11)16-14(10-19)18-7-6-12(2)9-15(18)17-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGOSQZQZADXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C=CC(=CC3=N2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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